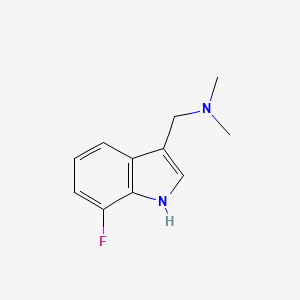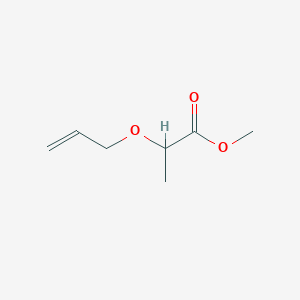
1-Phenyl-2-propenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Vinylbenzyl acetate: is an organic compound with the molecular formula C11H12O2 1-Phenyl-2-propenyl acetate or acetic acid 1-phenylallyl ester . This compound is characterized by its vinyl group attached to a benzyl acetate structure, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alpha-Vinylbenzyl acetate can be synthesized through various methods. One common approach involves the esterification of alpha-vinylbenzyl alcohol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of alpha-vinylbenzyl acetate often involves the acetylene method or the ethylene method . The acetylene method involves the reaction of acetylene with acetic acid under atmospheric pressure using activated carbon-zinc acetate as a catalyst. The ethylene method, on the other hand, uses ethylene, acetic acid, and oxygen with palladium or gold as the main catalyst and potassium acetate as a cocatalyst.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Vinylbenzyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it to alpha-vinylbenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products:
Oxidation: Alpha-vinylbenzaldehyde or alpha-vinylbenzoic acid.
Reduction: Alpha-vinylbenzyl alcohol.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Alpha-Vinylbenzyl acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and copolymers through polymerization reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of adhesives, coatings, and resins.
Mécanisme D'action
The mechanism of action of alpha-vinylbenzyl acetate depends on its specific application. In polymer synthesis, it acts as a monomer, readily undergoing polymerization reactions to yield polymers and copolymers. The vinyl group allows for easy incorporation into polymer chains, enhancing the material’s properties.
Comparaison Avec Des Composés Similaires
Alpha-Vinylbenzyl alcohol: Similar in structure but with a hydroxyl group instead of an acetate group.
Cinnamyl acetate: Contains a similar vinylbenzyl structure but with a different substitution pattern.
Phenylallyl acetate: Another related compound with a similar backbone.
Uniqueness: Alpha-Vinylbenzyl acetate is unique due to its specific combination of a vinyl group and an acetate ester, which imparts distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
7217-71-2 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1-phenylprop-2-enyl acetate |
InChI |
InChI=1S/C11H12O2/c1-3-11(13-9(2)12)10-7-5-4-6-8-10/h3-8,11H,1H2,2H3 |
Clé InChI |
WAUKBOOEPYNAGU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Bromo-5H-pyrrolo[2,3-b]pyrazine-5,7-diyl)dimethanol](/img/structure/B8794505.png)










![6-Bromo-5-methyl-4H-pyrrolo[2,3-d]thiazole](/img/structure/B8794602.png)

